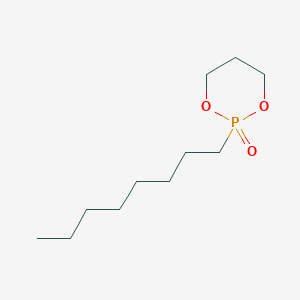
2-Octyl-1,3,2-dioxaphosphorinane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octyl-1,3,2-dioxaphosphorinane 2-oxide is a cyclic organophosphorus compound. It belongs to the class of 1,3,2-dioxaphosphorinane oxides, which are known for their unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound features a phosphorus atom bonded to an oxygen atom within a six-membered ring, which imparts distinct chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of octanol with a suitable phosphorus-containing reagent. One common method is the reaction of octanol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired dioxaphosphorinane oxide. The reaction conditions generally include:
Solvent: Dry toluene or diethyl ether
Temperature: Reflux conditions
Reagents: Phosphorus oxychloride, triethylamine, octanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octyl-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide to its corresponding phosphine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus-bound oxygen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Phosphine derivatives.
Substitution: Substituted dioxaphosphorinane derivatives.
Applications De Recherche Scientifique
2-Octyl-1,3,2-dioxaphosphorinane 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antitumor agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized as a flame retardant and in the production of specialty polymers.
Mécanisme D'action
The mechanism of action of 2-Octyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modulation of their activity. The pathways involved include:
Covalent modification: Formation of stable phosphorus-oxygen or phosphorus-nitrogen bonds.
Enzyme inhibition: Inhibition of enzymes through covalent modification of active site residues.
Comparaison Avec Des Composés Similaires
2-Octyl-1,3,2-dioxaphosphorinane 2-oxide can be compared with other similar compounds such as:
- 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2-Polyfluoroalkoxy-1,3,2-dioxaphosphorinane oxides
Uniqueness
The uniqueness of this compound lies in its octyl group, which imparts distinct hydrophobic properties and influences its reactivity and applications. Compared to other dioxaphosphorinane oxides, the octyl group enhances its potential as a flame retardant and its interactions with biological systems.
Propriétés
Numéro CAS |
122833-43-6 |
|---|---|
Formule moléculaire |
C11H23O3P |
Poids moléculaire |
234.27 g/mol |
Nom IUPAC |
2-octyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H23O3P/c1-2-3-4-5-6-7-11-15(12)13-9-8-10-14-15/h2-11H2,1H3 |
Clé InChI |
YRYCHDSDGKXUKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCP1(=O)OCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



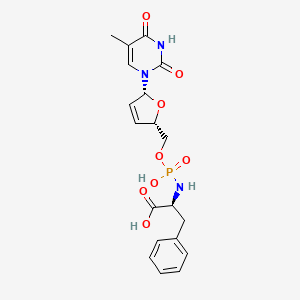

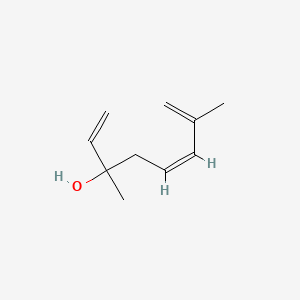

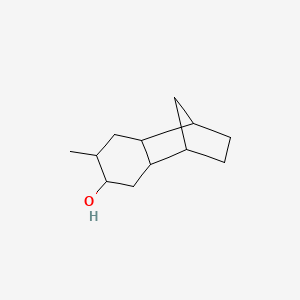
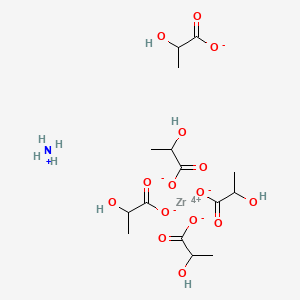
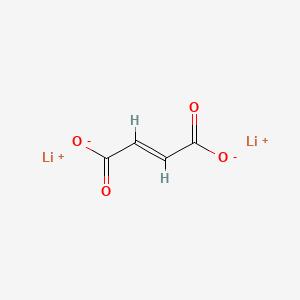

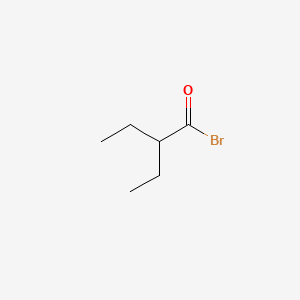


![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)

